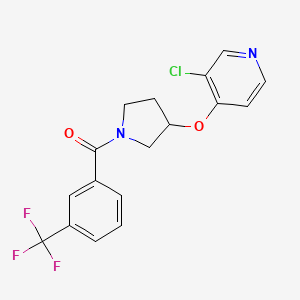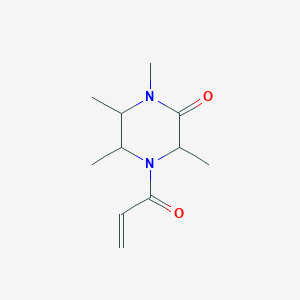
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one, also known as TMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TMPP is a piperazine derivative that is synthesized through a multistep process, and its unique structure and properties make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one is not completely understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which could make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one in lab experiments is its relative ease of synthesis. 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one can be synthesized using readily available starting materials, and the synthesis process is relatively straightforward. However, one of the limitations of using 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one. One area of research that could be explored is the development of new drugs for the treatment of cancer that are based on the structure of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one. Another area of research that could be explored is the development of new methods for synthesizing 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one that could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to better understand the mechanism of action of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one and its potential applications in the treatment of other diseases.
Métodos De Síntesis
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one is synthesized through a multistep process that involves the reaction of piperazine with acetylacetone and methyl ethyl ketone. The reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization. The final product is 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one, which has a molecular weight of 229.31 g/mol.
Aplicaciones Científicas De Investigación
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one is in the development of new drugs for the treatment of cancer. Studies have shown that 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new chemotherapy drugs.
Propiedades
IUPAC Name |
1,3,5,6-tetramethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-10(14)13-8(3)7(2)12(5)11(15)9(13)4/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOIBIJEHFUZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(=O)N1C)C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid](/img/structure/B2448685.png)
![(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2448686.png)

![2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B2448691.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2448694.png)
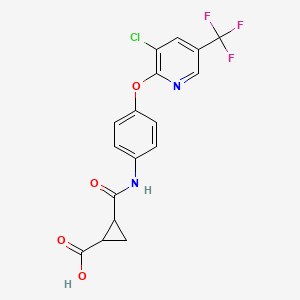
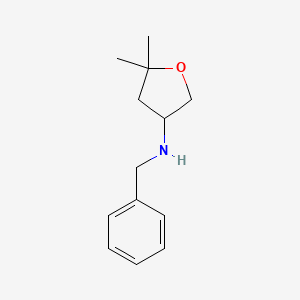
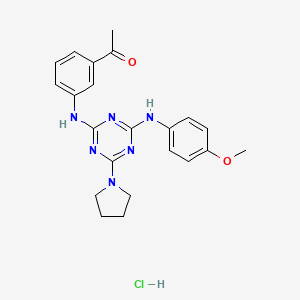


acetic acid](/img/structure/B2448703.png)
![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)
